molecular formula C9H9ClN2O2 B14811523 3-Chloro-4-cyclopropoxypicolinamide

3-Chloro-4-cyclopropoxypicolinamide

Cat. No.: B14811523
M. Wt: 212.63 g/mol
InChI Key: REKFUKNEISZADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-cyclopropoxypicolinamide is a chemical compound with the molecular formula C9H9ClN2O2. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a chloro-substituted pyridine ring and a cyclopropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropoxypicolinamide typically involves the reaction of 3-chloropyridine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxypicolinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Chlorine gas (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

3-Chloro-4-cyclopropoxypicolinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxypicolinamide involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylacetic acid: Similar in structure but with a fluorine atom instead of a cyclopropoxy group.

    3-Chloro-4-hydroxyphenylacetic acid: Similar in structure but with a hydroxyl group instead of a cyclopropoxy group.

Uniqueness

3-Chloro-4-cyclopropoxypicolinamide is unique due to its combination of a chloro-substituted pyridine ring and a cyclopropoxy group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

3-chloro-4-cyclopropyloxypyridine-2-carboxamide

InChI

InChI=1S/C9H9ClN2O2/c10-7-6(14-5-1-2-5)3-4-12-8(7)9(11)13/h3-5H,1-2H2,(H2,11,13)

InChI Key

REKFUKNEISZADR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)C(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.